molecular formula C16H13Cl2NO4 B4610426 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid CAS No. 6294-03-7

4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid

Cat. No.: B4610426
CAS No.: 6294-03-7
M. Wt: 354.2 g/mol
InChI Key: PGECIBNDMVQPHQ-UHFFFAOYSA-N
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Description

4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid is an organic compound with the molecular formula C16H13Cl2NO4. It is a derivative of benzoic acid and contains both dichlorophenoxy and propanoylamino functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid typically involves the esterification of 2,4-dichlorophenol with propionic acid under alkaline conditions, using catalysts such as triethylamine or potassium carbonate . The resulting ester is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic processes or disrupt cellular functions by binding to receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-9(23-14-7-4-11(17)8-13(14)18)15(20)19-12-5-2-10(3-6-12)16(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGECIBNDMVQPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278693
Record name 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-03-7
Record name NSC9217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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